3-(Benzyloxy)-4-methoxybenzaldehyde oxime

Overview

Description

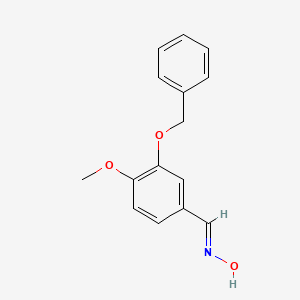

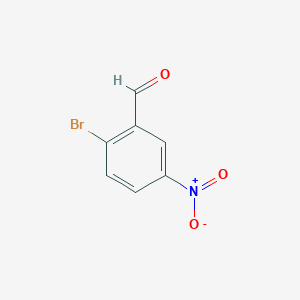

“3-(Benzyloxy)-4-methoxybenzaldehyde oxime” is a chemical compound with the linear formula C15H15NO3 . It is part of a class of compounds known as oximes . Oximes are organic compounds that contain the functional group >C=NOH, which consists of a carbon-oxygen double bond and a carbon-nitrogen single bond .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-4-methoxybenzaldehyde oxime” is characterized by the presence of an oxime functional group, which consists of a carbon-nitrogen double bond and a nitrogen-oxygen single bond . The molecule also contains a benzyl group and a methoxy group attached to the benzene ring .

Chemical Reactions Analysis

Oximes, including “3-(Benzyloxy)-4-methoxybenzaldehyde oxime”, can participate in a variety of chemical reactions. For instance, they can undergo addition reactions with carbon-centered radicals . They can also participate in cyclization reactions to form various heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of oximes can vary widely depending on their specific structure . For instance, they can exhibit different densities, colors, hardness, and melting and boiling points . Oximes also have characteristic bands in the infrared spectrum .

Scientific Research Applications

Synthetic Building Blocks

Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies . They have unique properties, including dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, making them strong candidates for divergent reactivity .

Photocatalysis and Transition Metals

Oximes’ reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Cycloadditions

Developments in oxime reactivity have enabled transformations such as addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Materials Applications

The unique properties imparted by the oxime N–O bond have also been recognized for their utility in materials applications .

Biocatalytic Oxime Reductions

Oximes are also used in biocatalytic oxime reductions .

Antibiotics

Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Future Directions

Oximes, including “3-(Benzyloxy)-4-methoxybenzaldehyde oxime”, have shown potential in various areas of research. For instance, they have been used as building blocks in the synthesis of various heterocyclic compounds . They also have potential therapeutic applications, including anticancer and anti-inflammatory activities . Future research could focus on exploring these and other potential applications of “3-(Benzyloxy)-4-methoxybenzaldehyde oxime” and related compounds .

Mechanism of Action

Target of Action

Oximes in general are known for their significant roles as acetylcholinesterase reactivators . They have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) . This is achieved by their ability to bind to the enzyme and displace the nerve agent, allowing AChE to resume its normal function .

Biochemical Pathways

For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .

Pharmacokinetics

The pharmacokinetics of oximes are generally well-studied, with many oximes known to have good bioavailability .

Result of Action

Oximes are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

properties

IUPAC Name |

(NE)-N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQROGBWOMGLWJX-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-methoxybenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)